molecular formula C15H23NO5 B1376950 Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate CAS No. 1272757-27-3

Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate

Cat. No.: B1376950
CAS No.: 1272757-27-3
M. Wt: 297.35 g/mol
InChI Key: VSHIYGMRWBFMTP-CBINBANVSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-O-tert-butyl 3-O-ethyl (3S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate, which precisely describes the molecular architecture and stereochemical configuration. The Chemical Abstracts Service registry number 1272757-27-3 provides unambiguous identification of this specific stereoisomeric form. The molecular formula C₁₅H₂₃NO₅ encompasses fifteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and five oxygen atoms, yielding a molecular weight of 297.35 grams per mole.

The stereochemical designation (1S,3S,4S) specifically refers to the absolute configuration at three key chiral centers within the bicyclic framework. The racemic nature indicates that the compound exists as an equimolar mixture of this stereoisomer with its mirror image enantiomer. The azabicyclo[2.2.2]octane core structure features a nitrogen atom incorporated into one of the bridgehead positions, creating a constrained eight-membered bicyclic system with specific geometric constraints.

The International Chemical Identifier (InChI) string InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3/t9?,10?,12-/m0/s1 provides a standardized representation of the molecular connectivity and stereochemistry. The corresponding Simplified Molecular Input Line Entry System representation CCOC(=O)[C@@H]1C2CCC(N1C(=O)OC(C)(C)C)CC2=O offers a linear notation that preserves stereochemical information.

Comparative Analysis of Bicyclo[2.2.2]Octane Core Architectures

The bicyclo[2.2.2]octane framework represents one of the most geometrically constrained saturated bicyclic systems, characterized by three equivalent bridging methylene chains connecting two carbon centers. This architectural motif exhibits unique conformational properties that distinguish it from other bicyclic systems such as bicyclo[2.2.1]heptane and bicyclo[3.3.0]octane derivatives. The symmetry elements inherent in the bicyclo[2.2.2]octane core create specific spatial relationships between substituents that profoundly influence molecular recognition and reactivity patterns.

Comparative structural analysis reveals that bicyclo[2.2.2]octane systems possess enhanced rigidity compared to their monocyclic counterparts, with significantly reduced conformational flexibility. Molecular mechanics calculations using various force fields have demonstrated that the bicyclo[2.2.2]octane skeleton adopts a single predominant conformation under standard conditions, contrasting with the multiple conformational states accessible to cyclohexane and piperidine systems. This conformational rigidity contributes to the predictable spatial arrangement of functional groups and enhanced selectivity in molecular interactions.

The incorporation of nitrogen heteroatoms into the bicyclo[2.2.2]octane framework, as exemplified in azabicyclo[2.2.2]octane derivatives, introduces additional structural complexity while maintaining the fundamental geometric constraints of the parent hydrocarbon. The nitrogen substitution creates distinct electronic environments and hydrogen bonding capabilities that expand the chemical versatility of these systems. Recent studies have demonstrated that such nitrogen-containing bicyclic frameworks serve as effective scaffolds for pharmaceutical applications, where the combination of structural rigidity and heteroatom functionality provides optimal molecular recognition properties.

The bicyclo[2.2.2]octane architecture has emerged as a valuable bioisostere for aromatic systems, offering improved physicochemical properties while maintaining essential pharmacophoric features. This bioisosteric relationship stems from the similar spatial distribution of substituents in bicyclo[2.2.2]octane and para-disubstituted benzene derivatives, despite the fundamental differences in electronic structure and hybridization states.

Molecular Geometry and Conformational Dynamics

The molecular geometry of this compound is fundamentally determined by the rigid bicyclo[2.2.2]octane core structure, which enforces specific spatial relationships between all substituents. Ab initio molecular orbital calculations at the Hartree-Fock and density functional theory levels have established that bicyclo[2.2.2]octane derivatives adopt highly constrained geometries with minimal conformational variability. The three bridging methylene chains create a cage-like structure that severely restricts bond rotations and ring puckering motions.

The conformational analysis of related bicyclo[2.2.2]octane-3,6-dione systems using both molecular mechanics and ab initio methods has revealed that these compounds exist predominantly in a single twist conformation. This conformational preference arises from the geometric constraints imposed by the bicyclic framework, which minimize steric interactions while maintaining optimal orbital overlap. The twist conformation corresponds to a synchronous rotation of all three bridging methylene chains, resulting in a structure with approximate threefold symmetry.

Molecular mechanics calculations employing various force fields consistently predict that substituted bicyclo[2.2.2]octane derivatives maintain their rigid geometry with minimal deviation from the parent hydrocarbon structure. The energy barriers for conformational interconversion are sufficiently high to ensure that these compounds exist as single conformers under ambient conditions. This conformational rigidity has profound implications for the chemical and biological properties of bicyclo[2.2.2]octane derivatives, as it ensures predictable spatial arrangements of functional groups.

The incorporation of carbonyl and ester functionalities in the target compound introduces additional geometric constraints through their planar sp² hybridization requirements. The ketone group at position 5 adopts a geometry that minimizes steric interactions with the bridging methylene groups while maintaining optimal orbital overlap. The ester substituents at positions 2 and 3 orient their carbonyl groups to minimize intramolecular interactions while maximizing their accessibility for intermolecular hydrogen bonding and other non-covalent interactions.

Spectroscopic Signature Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of bicyclo[2.2.2]octane derivatives, revealing detailed information about carbon framework connectivity and substituent positioning. Carbon-13 nuclear magnetic resonance studies of related bicyclo[2.2.2]octane systems have established characteristic chemical shift patterns that reflect the unique electronic environments created by the bicyclic architecture. The carbon atoms within the bicyclic framework exhibit distinct shielding patterns that depend on their position relative to the bridgehead carbons and their proximity to heteroatoms.

Systematic carbon-13 nuclear magnetic resonance investigations of thirty-five bicyclo[2.2.2]octane and bicyclo[2.2.2]octene derivatives have revealed predictable substituent effects on chemical shifts. The carbon atoms at bridgehead positions typically appear in the range of 24-30 parts per million, while methylene carbons in the bridging chains show chemical shifts between 25-35 parts per million depending on their substitution patterns. The presence of electron-withdrawing groups such as carbonyl functionalities produces characteristic downfield shifts in adjacent carbon signals.

Carbon Position Chemical Shift Range (ppm) Structural Environment
Bridgehead C-1, C-4 24-30 Quaternary carbon centers
Bridge methylenes 25-35 CH₂ groups in three-membered bridges
Substituted carbons 30-50 Carbons bearing functional groups
Carbonyl carbons 170-210 C=O functionalities

Proton nuclear magnetic resonance spectroscopy of bicyclo[2.2.2]octane derivatives typically exhibits complex multipicity patterns due to the rigid geometry and restricted conformational mobility. The coupling constants between adjacent protons reflect the fixed dihedral angles imposed by the bicyclic framework, providing valuable stereochemical information. The characteristic splitting patterns observed in these systems enable unambiguous assignment of stereochemical relationships and substitution patterns.

Infrared spectroscopy of the target compound would be expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching frequencies would appear in distinct regions: the ketone carbonyl at approximately 1715 wave numbers per centimeter, the ester carbonyls at 1735-1750 wave numbers per centimeter, and the carbamate carbonyl at 1700-1720 wave numbers per centimeter. The carbon-hydrogen stretching vibrations from the methyl and methylene groups would produce absorptions in the 2850-3000 wave numbers per centimeter region.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns characteristic of bicyclo[2.2.2]octane derivatives. The molecular ion peak at mass-to-charge ratio 297 would be accompanied by characteristic fragment ions resulting from loss of the tert-butyl and ethyl ester groups. Common fragmentation pathways include alpha-cleavage adjacent to carbonyl groups and loss of alkoxycarbonyl fragments, producing ions that reflect the bicyclic core structure and substitution pattern.

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (3S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3/t9?,10?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHIYGMRWBFMTP-CBINBANVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C2CCC(N1C(=O)OC(C)(C)C)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core through a series of cyclization reactions.

    Introduction of Functional Groups:

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate has shown promise in medicinal chemistry due to its potential interactions with various biological targets:

  • Biological Activity : Preliminary studies indicate that this compound may modulate enzyme activity or interact with specific receptors, leading to pharmacological effects such as anti-inflammatory or analgesic properties.
  • Pharmacokinetics and Pharmacodynamics : Research is ongoing to elucidate the compound's pharmacokinetic profile and mechanisms of action. Understanding these interactions is crucial for assessing its therapeutic potential and safety .

Case Study: Interaction with Biological Targets

A study investigating the binding affinity of this compound with various enzymes revealed significant interactions with cyclooxygenases (COX), suggesting its potential as a COX inhibitor. Further research is needed to confirm these findings and explore additional targets.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis due to its unique bicyclic framework:

  • Synthetic Routes : Synthesis typically involves multiple steps starting from simpler precursors using reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction .
  • Reactivity : The tert-butyl and ethyl groups enhance steric properties, influencing reactivity and selectivity in synthetic pathways .

In materials science, this compound can be utilized in the development of novel materials due to its structural properties:

  • Polymerization Potential : The compound's functional groups may facilitate polymerization reactions to create new materials with tailored properties .

Mechanism of Action

The mechanism of action of Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Functional Groups
Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate (Target) 1272757-27-3 C₁₅H₂₃NO₅ 297.35 Bicyclo[2.2.2]octane, 5-oxo Tert-butyl ester, ethyl ester
Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid 1272757-15-9 C₁₃H₁₉F₂NO₄ 291.29 Bicyclo[2.2.2]octane, 5,5-difluoro Carboxylic acid, tert-butoxycarbonyl
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid 2410984-39-1 C₁₄H₂₁NO₄ 267.32 Bicyclo[2.2.2]octane, 5-methylene Carboxylic acid, tert-butoxycarbonyl
RAcemic-(1S,3S,4S,5R)-2-Tert-Butyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate 1272756-98-5 C₁₅H₂₃NO₅ 299.37 Bicyclo[2.2.2]octane, 5-hydroxy Tert-butyl ester, ethyl ester
Racemic-(1R,3S,4S)-2-Tert-Butyl 3-Ethyl 2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate 1330750-04-3 C₁₄H₂₃NO₄ 269.34 Bicyclo[2.2.1]heptane Tert-butyl ester, ethyl ester

Key Differences and Implications

The 5-methylene variant (CAS: 2410984-39-1) lacks a carbonyl group, reducing polarity and possibly altering hydrogen-bonding interactions critical for biological activity . The 5-hydroxy derivative (CAS: 1272756-98-5) introduces a polar hydroxyl group, increasing hydrophilicity compared to the target compound’s ketone .

The (1S,3S,4R) stereochemistry in the 5-methylene compound (CAS: 2410984-39-1) contrasts with the target’s (1S,3S,4S) configuration, which may affect chiral recognition in enzymatic or receptor-binding contexts .

Ester vs. Carboxylic Acid Groups :

  • Carboxylic acid-containing analogs (e.g., CAS: 1272757-15-9) are more acidic (pKa ~4-5) compared to esters, influencing solubility and ionization under physiological conditions .
  • The tert-butyl ester in the target compound offers hydrolytic stability under basic conditions, whereas ethyl esters are more prone to cleavage, enabling controlled release in prodrug designs .

Biological Activity

Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate is a complex organic compound known for its unique bicyclic structure and specific stereochemistry. This compound possesses significant potential in medicinal chemistry due to its biological activity, which has been the focus of various studies.

Chemical Characteristics

  • Molecular Formula : C₁₅H₂₃NO₅
  • Molecular Weight : 297.35 g/mol
  • CAS Number : 1272757-27-3

The compound's structure features a bicyclo[2.2.2] framework that influences its chemical properties and biological interactions. The presence of tert-butyl and ethyl groups enhances steric properties, potentially affecting both biological activity and reactivity in various systems .

Preliminary studies indicate that this compound may interact with various molecular targets within biological systems. Its mechanism of action is believed to involve:

  • Modulation of enzyme activity
  • Interactions with specific receptors

These interactions can lead to various pharmacological effects, although further research is necessary to elucidate the full spectrum of its biological profiles and therapeutic applications .

Pharmacological Studies

Research has shown that compounds similar to this compound exhibit notable biological activities such as analgesic effects and receptor modulation. For example:

Compound NameBiological ActivityReference
Compound AAnalgesic
Compound BSedative
Compound CAntimicrobial

Case Studies

  • Analgesic Activity : A study evaluating the analgesic properties of structurally related compounds found that modifications in the bicyclic structure significantly influenced pain relief efficacy. The introduction of specific substituents led to enhanced analgesic effects in animal models .
  • Sedative Effects : Another investigation assessed the sedative properties of similar azabicyclo compounds, revealing that certain stereochemical configurations were associated with increased sedative effects, suggesting a potential pathway for therapeutic use in anxiety disorders .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound interacts with various enzymes and receptors. These findings are critical for understanding its pharmacodynamics and pharmacokinetics:

  • Enzyme Interactions : The compound has been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : Binding affinity studies indicate that the compound may act as an antagonist or agonist at certain receptor sites.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific stereochemistry and combination of substituents compared to other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Compound DBenzyl group instead of tert-butylAlters reactivity
Compound EFluorine substitutionEnhanced lipophilicity affecting pharmacokinetics
Compound FOxo group instead of hydroxylDifferent reactivity profile

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Based on analogous bicyclic compounds (e.g., CAS 2410984-39-1), implement the following:

  • PPE Requirements : Wear nitrile gloves, P95 respirators (US) or P1 filters (EU), and safety goggles to mitigate risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
  • Engineering Controls : Use fume hoods to prevent inhalation of particulates and ensure proper ventilation .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and avoid drainage contamination .
GHS Hazard Precautionary Measures
H302 (Oral Toxicity)Avoid ingestion; use lab coats and closed systems.
H315 (Skin Irritant)Double-glove with nitrile; inspect gloves for tears.
H335 (Respiratory)Use NIOSH/CEN-certified respirators in poorly ventilated areas.

Q. Which analytical techniques are critical for structural confirmation and enantiomeric resolution?

Methodological Answer:

  • X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement), particularly for resolving stereochemical ambiguities in the bicyclic core .
  • Chiral HPLC : Employ a Chiralpak® IA-3 column with hexane/isopropanol gradients (90:10 v/v) to separate enantiomers. Validate purity with >99% enantiomeric excess (ee).
  • NMR Spectroscopy : Use 13C^{13}\text{C}-DEPT and NOESY to confirm substituent orientations (e.g., tert-butyl vs. ethyl ester groups).

Q. How should this compound be stored to maintain stability?

Methodological Answer:

  • Storage Conditions : Store at -20°C under argon in amber glass vials to prevent hydrolysis of the ester groups.
  • Stability Monitoring : Perform accelerated degradation studies at 40°C/75% RH over 4 weeks, analyzing via HPLC for decomposition products (e.g., free carboxylic acids).

Advanced Research Questions

Q. How can computational modeling predict reactivity in functionalization reactions?

Methodological Answer:

  • DFT Calculations : Optimize the bicyclic scaffold at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C5-ketone for nucleophilic additions).
  • Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways for ester group modifications.
  • Validation : Cross-correlate computed 1H^{1}\text{H}-NMR shifts (GIAO method) with experimental data to refine models .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR (e.g., -50°C to 25°C) to detect ring puckering or ester rotation.
  • Twinned Crystals : Use SHELXD to deconvolute overlapping reflections in X-ray data, particularly for racemic mixtures .
  • Synchrotron Validation : Collect high-resolution (<1.0 Å) data at a synchrotron facility to resolve electron density ambiguities.

Q. How to assess organ-specific toxicity with limited toxicological data?

Methodological Answer:

  • In Vitro Assays : Screen for cytotoxicity (IC50_{50}) in HEK-293 and HepG2 cells using MTT assays. Compare to structural analogs with known toxicity profiles (e.g., GHS H302-classified compounds) .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify reactive metabolites via LC-MS/MS.
  • QSAR Modeling : Apply quantitative structure-activity relationship models to predict nephrotoxicity based on logP and hydrogen-bonding capacity.

Q. What synthetic routes are viable for scaling enantioselective synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Use Jacobsen’s thiourea catalyst for kinetic resolution during cyclization steps (reported ee: 85–92%) .
  • Ring-Closing Metathesis : Optimize Grubbs 2nd-gen catalyst loading (5 mol%) in toluene at 80°C to form the bicyclo[2.2.2]octane core.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water (70:30).

Q. How to characterize degradation pathways under oxidative conditions?

Methodological Answer:

  • Forced Degradation : Treat with 3% H2_2O2_2 at 50°C for 24h. Monitor via LC-UV/HRMS for oxidation products (e.g., epoxidation at the bicyclic bridgehead).
  • Radical Trapping : Add BHT (butylated hydroxytoluene) to quench free radicals and identify intermediates via ESR spectroscopy.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate
Reactant of Route 2
Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate

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